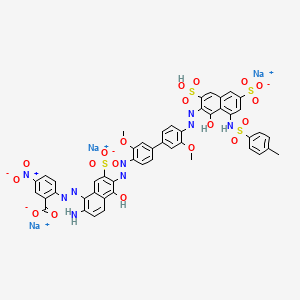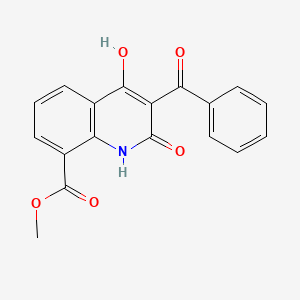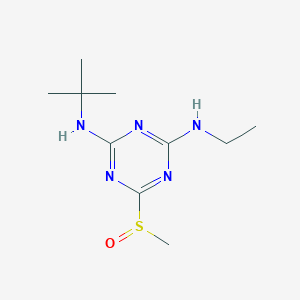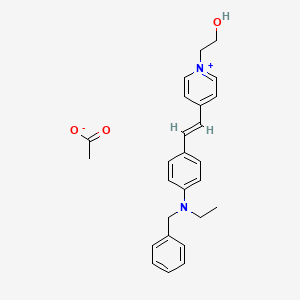
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate typically involves multiple steps. One common method includes the reaction of 4-(Benzylmethyl(ethyl)amino)benzaldehyde with 2-hydroxyethylpyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with acetic acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridinium salts with various functional groups.
Applications De Recherche Scientifique
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids.
Mécanisme D'action
The mechanism of action of 4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate involves its interaction with molecular targets such as enzymes and receptors. The pyridinium core can interact with biological molecules, leading to inhibition or activation of specific pathways. This compound may also disrupt cellular processes by altering membrane integrity or interfering with signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-(Dimethylamino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
- 4-(2-(4-(Methylamino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
Uniqueness
4-(2-(4-(Benzylmethyl(ethyl)amino)phenyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is unique due to its specific substituents on the pyridinium ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83950-14-5 |
|---|---|
Formule moléculaire |
C24H27N2O.C2H3O2 C26H30N2O3 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-[4-[(E)-2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;acetate |
InChI |
InChI=1S/C24H27N2O.C2H4O2/c1-2-26(20-23-6-4-3-5-7-23)24-12-10-21(11-13-24)8-9-22-14-16-25(17-15-22)18-19-27;1-2(3)4/h3-17,27H,2,18-20H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
FYHABCCBCYOHGI-UHFFFAOYSA-M |
SMILES isomérique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCO.CC(=O)[O-] |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)CCO.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


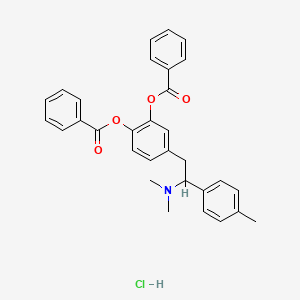

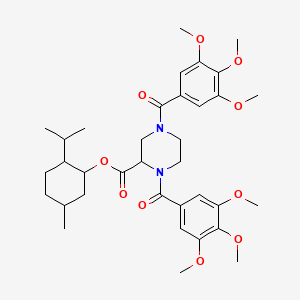
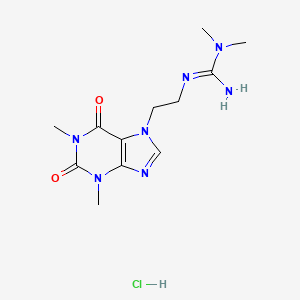
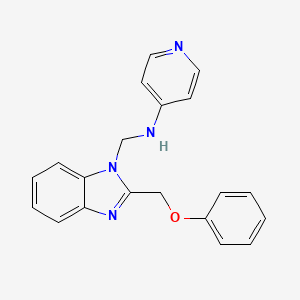
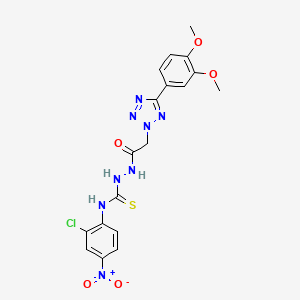
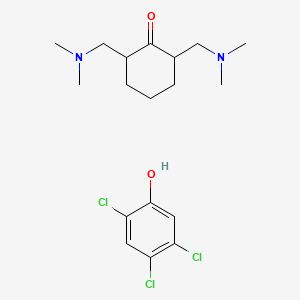
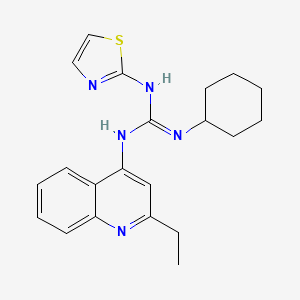
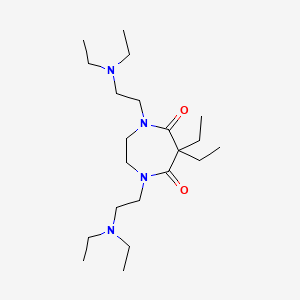
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)

